![molecular formula C9H18Cl2LiMgN B3030391 Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride CAS No. 898838-07-8](/img/structure/B3030391.png)
Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride
Overview
Description
Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride is a non-nucleophilic Knochel-Hauser base . It is mainly used for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents .
Synthesis Analysis
The synthesis of this compound involves the use of anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, and 1,10-phenanthroline. These are combined in a flask under an argon atmosphere, followed by the addition of tetrahydrofuran. The mixture is then stirred at a controlled temperature, and a solution of isopropylmagnesium chloride in tetrahydrofuran is added dropwise .Molecular Structure Analysis
The molecular formula of Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride is C9H18Cl2LiMgN . The average mass is 242.398 Da and the monoisotopic mass is 241.082672 Da .Chemical Reactions Analysis
This compound is used for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents . It can tolerate various active functional groups, such as ester, nitro, and even ketone carbonyl groups .Physical And Chemical Properties Analysis
The compound is a liquid with a relative density of 0.96g/mL at 25℃ . The SMILES string representation is [Li]N1C©©CCCC1©C .Scientific Research Applications
Battery Research
Emerging research explores LTMP’s potential in energy storage systems:
- Magnesium Batteries : LTMP is relevant in the development of magnesium-ion batteries, which offer advantages over traditional lithium-ion batteries due to magnesium’s abundance and performance potential .
Pharmaceutical and Material Science
While not as extensively studied, LTMP’s unique properties may find applications in drug discovery and materials research:
Mechanism of Action
Target of Action
Lithium Magnesium 2,2,6,6-Tetramethylpiperidin-1-ide Dichloride primarily targets functionalized arenes and heteroarenes . These are organic compounds that contain at least one aromatic ring and have been modified by the addition of a functional group.
Mode of Action
This compound acts as a non-nucleophilic Knochel-Hauser base . It is used for the magnesiation of functionalized arenes and heteroarenes . This process involves the replacement of a hydrogen atom in the arene or heteroarene with a magnesium atom, forming a Grignard reagent .
Biochemical Pathways
The compound plays a crucial role in the synthesis of enamines from terminal epoxides through trans -α-lithiated epoxide as an intermediate . It is also involved in the ortholithiation of various arenes . In combination with Lewis donor ligand, N, N, N ′, N ′-tetramethylethylenediamine (TMEDA), it is used for deprotonative metalation of methoxy-substituted arenes .
Result of Action
The primary result of the action of this compound is the formation of Grignard reagents . These reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation during its use . It is also important to remove all sources of ignition and use personal protective equipment . The compound is classified as a hazardous material that sets free flammable gases upon contact with water .
Safety and Hazards
Future Directions
properties
IUPAC Name |
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZAAACZVPPRQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2LiMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635642 | |
Record name | Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride | |
CAS RN |
898838-07-8 | |
Record name | Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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